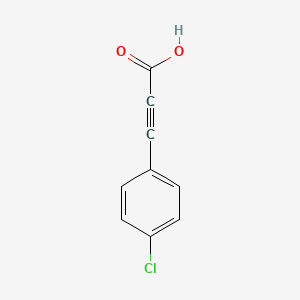
3-(4-Chlorophenyl)propiolic acid
Cat. No. B1593965
M. Wt: 180.59 g/mol
InChI Key: HXUUKDJAFBRYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04062955
Procedure details


p-Chlorophenylpropiolic acid (3.3 g) and propiolic acid (7.6 g) in acetic anhydride (80 ml) were refluxed for 12 hr. The solution was concentrated (to 40 ml) and the precipitate which formed on cooling was recrystallised from acetone to give 6-chloro-2,3-naphthalenedicarboxylic anhydride (2.3 g) m.p. 220°.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.[C:13](O)(=[O:16])[C:14]#[CH:15]>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[CH:8]=[C:9]1[C:10]([O:12][C:13](=[O:16])[C:14]1=[CH:15]2)=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C#CC(=O)O
|
|
Name
|
|
|
Quantity
|
7.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated (to 40 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate which formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from acetone
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2C=C3C(=CC2=CC1)C(=O)OC3=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 54.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
